1,2-Dipalmitoyl-sn-glycero-3-PE-N-(cap biotin) (sodium)

Description

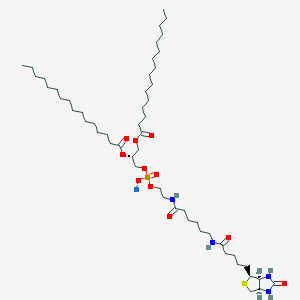

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) (abbreviated as 16:0 Biotinyl Cap PE) is a synthetic phospholipid with a dipalmitoyl (16:0) fatty acid backbone, a phosphoethanolamine headgroup, and a biotin moiety attached via a caproyl linker. The sodium salt formulation enhances solubility in aqueous systems. This compound is widely used to functionalize lipid membranes, enabling biotin-streptavidin interactions for applications such as protein immobilization, membrane tethering, and biosensor development . Its saturated acyl chains confer high phase transition temperatures (~41°C for DPPC-based systems), making it suitable for stable bilayer formation at physiological temperatures .

Properties

IUPAC Name |

sodium;2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H99N4O11PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-37-50(60)65-42-45(68-51(61)38-30-26-24-22-20-18-16-14-12-10-8-6-4-2)43-67-69(63,64)66-41-40-55-49(59)35-28-27-33-39-54-48(58)36-32-31-34-47-52-46(44-70-47)56-53(62)57-52;/h45-47,52H,3-44H2,1-2H3,(H,54,58)(H,55,59)(H,63,64)(H2,56,57,62);/q;+1/p-1/t45-,46+,47+,52+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOYGXYDOICSBP-OHXMQTJZSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H98N4NaO11PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677175 | |

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-{[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1053.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384835-52-3 | |

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-{[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) typically involves the following steps:

Starting Material: The process begins with 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine.

Biotinylation: The ethanolamine head group is reacted with a biotinylation reagent, such as biotin-N-hydroxysuccinimide ester, under mild conditions to form the biotinylated product.

Purification: The product is purified using chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale biotinylation reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) can undergo various chemical reactions, including:

Hydrolysis: The ester bonds in the phospholipid can be hydrolyzed under acidic or basic conditions.

Oxidation: The fatty acid chains can undergo oxidation reactions, leading to the formation of peroxides and other oxidative products.

Substitution: The biotin moiety can participate in substitution reactions with avidin or streptavidin.

Common Reagents and Conditions

Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or ozone can be employed.

Substitution: Avidin or streptavidin proteins are used for binding to the biotin moiety.

Major Products Formed

Hydrolysis: Free fatty acids and glycerophosphoethanolamine.

Oxidation: Peroxides and other oxidative degradation products.

Substitution: Biotin-avidin or biotin-streptavidin complexes.

Scientific Research Applications

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) has a wide range of applications in scientific research:

Biochemistry: Used in the study of lipid-protein interactions and membrane dynamics.

Molecular Biology: Employed in the labeling and detection of biomolecules through biotin-avidin or biotin-streptavidin interactions.

Medicine: Utilized in drug delivery systems and targeted therapies due to its ability to bind specifically to biotin-binding proteins.

Industry: Applied in the development of biosensors and diagnostic assays.

Mechanism of Action

The primary mechanism of action of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) involves its ability to bind specifically to avidin or streptavidin. This binding is highly specific and strong, allowing for the targeted delivery of biotinylated molecules to avidin- or streptavidin-coated surfaces. The molecular targets include biotin-binding proteins, and the pathways involved are those related to biotin-avidin or biotin-streptavidin interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below contrasts 16:0 Biotinyl Cap PE with structurally related lipids:

Key Differentiators

Fatty Acid Chains :

- 16:0 Biotinyl Cap PE (saturated) forms rigid bilayers ideal for stable anchoring of proteins like streptavidin , while unsaturated analogs (e.g., 18:1 Biotinyl PE) enhance membrane fluidity for dynamic processes such as vesicle fusion .

- Phase transition temperatures differ significantly: DPPC (41°C) vs. DOPC (−20°C) .

- Headgroup Functionality: Biotinylated lipids enable high-affinity streptavidin binding (Kd ~10⁻¹⁵ M) , whereas DGS-NTA supports reversible binding of His-tagged proteins (Kd ~10⁻⁶ M) . Thiophosphate analogs (e.g., ) exhibit resistance to phospholipase C but susceptibility to phospholipase A2, unlike native phosphoethanolamines .

Concentration-Dependent Efficiency :

Drug Delivery Applications :

Performance in Binding Assays

- Streptavidin Binding : 16:0 Biotinyl Cap PE outperforms lipids with longer biotin linkers (e.g., DNP-conjugated PE) in binding avidin due to optimal spacer length .

- Membrane Integration : Compared to DSPC (distearoyl, 18:0), 16:0 Biotinyl Cap PE integrates more efficiently into mixed lipid systems without phase separation .

Biological Activity

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt), commonly referred to as biotin-cap-DPPE, is a biotinylated phospholipid with significant applications in biochemistry and molecular biology. This compound is notable for its ability to enhance the binding of proteins, particularly avidin, to lipid bilayers, making it a valuable tool in various experimental setups. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

- Molecular Formula : C53H98N4O11PS·Na

- Molecular Weight : 1053.4 g/mol

- Purity : >95%

- Solubility : Slightly soluble in DMSO

- CAS Number : 384835-52-3

Structural Characteristics

The structure of biotin-cap-DPPE features a phosphoethanolamine backbone with two palmitoyl chains and a biotin moiety. This configuration allows for effective integration into lipid bilayers while facilitating interactions with avidin or streptavidin due to the high affinity of biotin for these proteins.

- Avidin Binding Enhancement : Biotin-cap-DPPE significantly enhances the binding capacity of avidin to lipid bilayers. Research indicates that traditional biotinylated lipids often lead to clustering, which can hinder binding efficiency. In contrast, biotin-cap-DPPE maintains a more uniform distribution, promoting optimal binding conditions .

- Surface Functionalization : The compound can be utilized in the functionalization of surfaces for various assays, including protein-ligand interaction studies. Its incorporation into supported lipid bilayers (SLBs) allows for the creation of platforms where biomolecular interactions can be monitored in real-time .

Applications in Research

- Circulating Tumor Cell Isolation : Biotin-cap-DPPE has been employed in PEGylated polyamidoamine-dendrimer-conjugated SLBs to isolate circulating tumor cells from patient-derived blood samples using antibody-coated microfluidics .

- Protein-DNA Interaction Studies : The compound has also been used to create DNA curtains for high-throughput detection of protein-DNA interactions at the single-molecule level .

- Lipid Bilayer Studies : Investigations into the properties of lipid bilayers have shown that biotin-cap-DPPE can influence membrane dynamics and stability, making it a critical component in studies related to membrane biology .

Study 1: Avidin Binding Dynamics

A study compared the binding efficiency of avidin to surfaces modified with biotin-cap-DPPE versus other biotinylated lipids. Using techniques such as Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and Surface Enhanced Ellipsometric Contrast (SEEC) microscopy, it was found that surfaces modified with biotin-cap-DPPE exhibited a higher saturation point and faster binding kinetics compared to traditional methods .

| Lipid Type | Binding Capacity (ng/mm²) | Saturation Point (%) |

|---|---|---|

| Biotin-cap-DPPE | 8 | 2 |

| Traditional BC-PE | 6 | >5 |

Study 2: Circulating Tumor Cell Isolation

In another study, researchers utilized biotin-cap-DPPE in microfluidic devices to isolate circulating tumor cells from blood samples. The study demonstrated that the use of this phospholipid improved cell recovery rates compared to conventional methods, highlighting its potential in cancer diagnostics .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) in lipid-based systems?

- Synthesis : Use enzyme-mediated processes to control acyl chain specificity, as demonstrated in phosphatidylglycerol synthesis (). For biotinylation, employ stoichiometric coupling of biotin to the phosphoethanolamine headgroup via caproyl spacers to ensure accessibility for streptavidin binding ( ).

- Characterization : Validate purity and structure using P NMR (to confirm phosphate group integrity) and mass spectrometry ( ). Monitor bilayer integration via fluorescence quenching assays with probes like BCECF in liposomes ( ).

Q. How is this lipid utilized in drug delivery systems, and what experimental parameters influence its efficacy?

- Applications : Incorporate into thermosensitive liposomes (TLs) for localized drug release under hyperthermia ( ) or into microbubbles stabilized with DPPC/DSPE for ultrasound-triggered drug delivery ( ).

- Key Parameters : Optimize particle size (≤200 nm for enhanced skin penetration) and surface charge (neutral or slightly negative to evade immune clearance) using dynamic light scattering (DLS) ( ). PEGylation (e.g., mPEG-DOPE) improves stability but may reduce cellular uptake ( ).

Q. What are the best practices for functionalizing lipid bilayers with this biotinylated lipid for surface-based assays?

- Protocol : Prepare vesicles with 0.5% biotinylated-DPPE, 8% mPEG-DOPE, and DOPC to prevent nonspecific adsorption. Deposit onto flow chambers and anchor biomolecules (e.g., ssDNA, proteins) via biotin-streptavidin linkages ( ).

- Validation : Use single-molecule fluorescence tracking or quartz crystal microbalance (QCM) to confirm binding efficiency and bilayer integrity ().

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding the lipid’s role in membrane permeability and drug release kinetics?

- Analysis : Compare release profiles under varying conditions (e.g., pH, temperature) using Förster resonance energy transfer (FRET) pairs in liposomes ( ). Address discrepancies by standardizing lipid-to-drug ratios and bilayer rigidity (e.g., using cholesterol as a modulator) ( ).

- Case Study : In thermosensitive liposomes, contradictory release rates may arise from inconsistent heating protocols; employ calibrated temperature gradients and real-time monitoring ( ).

Q. What advanced techniques enable the study of this lipid’s interaction with proteins in membrane dynamics?

- Single-Molecule Assays : Integrate the lipid into DNA curtain assays to visualize protein-DNA interactions on fluid bilayers. Use total internal reflection fluorescence (TIRF) microscopy to track replication protein A (RPA) binding kinetics ( ).

- Mass-Sensitive Tracking : Deploy supported lipid bilayers (SLBs) in flow chambers with embedded biotinylated-DPPE to measure streptavidin binding dynamics via QCM or surface acoustic wave (SAW) sensors ().

Q. How can this lipid be leveraged to engineer artificial organelles or proto-cellular systems?

- Proto-Organelle Design : Form stacked cisternae by incorporating 16:0 Biotinyl Cap PE into lipid membranes. Induce avidin binding to mimic secretory processes and monitor morphological changes via cryo-electron microscopy ( ).

- Functionalization : Use biotin-streptavidin bridges to tether enzymes (e.g., phospholipase A2) and study compartmentalized reactions ( ).

Q. What strategies mitigate cytotoxicity when using this lipid in cellular models?

- Dosage Optimization : Conduct dose-response assays with MTT or ATP-based viability tests. For gene delivery, balance cationic lipid ratios (e.g., DOTAP) to minimize membrane disruption ( ).

- Surface Modifications : Introduce PEGylated lipids (e.g., DSPE-PEG2000) to reduce immune recognition in vivo ( ).

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.